Cas no 25696-57-5 (6-Bromo-2-naphthyl-a-D-glucopyranoside)

6-Bromo-2-naphthyl-a-D-glucopyranoside 化学的及び物理的性質
名前と識別子
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- a-D-Glucopyranoside,6-bromo-2-naphthalenyl (9CI)
- 6-BROMO-2-NAPHTHYL-ALPHA-D-GLUCOPYRANOSIDE
- 6-Bromo-2-naphthyl alpha-D-glucopyranoside
- 6-Bromo-2-naphthyl-alpha-glucoside
- 6-bromonaphthalen-2-yl (3xi)-alpha-D-ribo-hexopyranoside
- 6-bromonaphthalen-2-yl alpha-D-glucopyranoside
- Glucopyranoside,6-bromo-2-naphthyl, a-D- (8CI)
- 6-Bromo-2-naphthyl-a-D-glucopyranoside
- alpha-D-6-Bromo-2-naphthylglucopyranoside
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- インチ: 1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13-,14+,15-,16+/m1/s1
- InChIKey: NLRXQZJJCPRATR-UHFFFAOYSA-N
- ほほえんだ: OCC1OC(OC2C=CC3C=C(C=CC=3C=2)Br)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 384.02100
じっけんとくせい
- 密度みつど: 1.698
- ふってん: 609 ºC
- フラッシュポイント: 322 ºC
- PSA: 99.38000
- LogP: 0.78100
6-Bromo-2-naphthyl-a-D-glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-2g |
(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
25696-57-5 | 98% | 2g |
¥4788 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-1g |
(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
25696-57-5 | 98% | 1g |
¥2229 | 2023-04-14 | |
TRC | B701515-50mg |
6-Bromo-2-naphthyl-a-D-glucopyranoside |
25696-57-5 | 50mg |
$ 65.00 | 2022-06-06 | ||
TRC | B701515-25mg |
6-Bromo-2-naphthyl-a-D-glucopyranoside |
25696-57-5 | 25mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-250mg |
(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
25696-57-5 | 98% | 250mg |
¥1071 | 2023-04-14 | |
Chemenu | CM237853-1g |
(2R,3R,4S,5S,6R)-2-((6-Bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
25696-57-5 | 97% | 1g |
$178 | 2024-07-28 | |
TRC | B701515-200mg |
6-Bromo-2-naphthyl-a-D-glucopyranoside |
25696-57-5 | 200mg |
$ 185.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606773-500mg |
(2R,3R,4S,5S,6R)-2-((6-bromonaphthalen-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
25696-57-5 | 98% | 500mg |
¥1597 | 2023-04-14 |
6-Bromo-2-naphthyl-a-D-glucopyranoside 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
6-Bromo-2-naphthyl-a-D-glucopyranosideに関する追加情報
6-Bromo-2-naphthyl-a-D-glucopyranoside: A Comprehensive Overview
The compound with CAS No. 25696-57-5, commonly referred to as 6-Bromo-2-naphthyl-a-D-glucopyranoside, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and natural product research. This compound is a derivative of a-D-glucopyranoside, a sugar derivative, and 6-bromo-2-naphthyl, a substituted naphthalene moiety. The combination of these two structural elements gives rise to a molecule with unique chemical properties and potential biological activities.
Recent studies have highlighted the importance of naphthyl derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the bromo group at the 6-position of the naphthalene ring introduces electronic and steric effects that can significantly influence the compound's reactivity and bioavailability. Researchers have explored the synthesis of 6-Bromo-2-naphthyl-a-D-glucopyranoside using various methodologies, including enzymatic glycosylation and chemical glycosylation, to optimize its production for potential therapeutic applications.
The structural elucidation of 6-Bromo-2-naphthyl-a-D-glucopyranoside has been achieved through advanced spectroscopic techniques such as NMR (nuclear magnetic resonance) and MS (mass spectrometry). These studies have provided insights into the stereochemistry of the molecule, particularly the configuration of the glycosidic bond. The a-D-glucopyranoside moiety is known for its ability to form stable glycosidic bonds, which are crucial for maintaining the integrity of the molecule in biological systems.
In terms of biological activity, 6-Bromo-2-naphthyl-a-D-glucopyranoside has shown promising results in preliminary assays. For instance, studies have demonstrated its potential as an inhibitor of certain enzymes involved in cancer cell proliferation. The naphthalene ring system is known to exhibit aromaticity, which contributes to its ability to interact with biological targets such as proteins and nucleic acids. The bromine substituent further enhances the molecule's electronic properties, making it a valuable candidate for drug design.
One of the most exciting aspects of 6-Bromo-2-naphthyl-a-D-glucopyranoside is its potential in glycomics research. Glycomics, the study of carbohydrate structures and their roles in biological systems, has become increasingly important in understanding diseases such as cancer and infectious diseases. The compound's structure makes it an ideal tool for studying glycan-protein interactions, which are critical for many cellular processes.
Moreover, recent advancements in computational chemistry have enabled researchers to model the behavior of 6-Bromo-2-naphthyl-a-D-glucopyranoside at atomic levels. Molecular docking studies have provided insights into how this compound interacts with various biological targets, paving the way for rational drug design. These studies have also highlighted the importance of stereochemistry in determining the compound's bioactivity.
In conclusion, 6-Bromo-2-naphthyl-a-D-glucopyranoside (CAS No. 25696-57-5) is a multifaceted compound with significant potential in both basic research and applied sciences. Its unique structure, derived from a combination of a naphthalene derivative and a sugar moiety, makes it a valuable tool for exploring complex biological systems. As research continues to uncover its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of molecular interactions and therapeutic development.
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